molecular formula C10H16N2O2 B1321197 ethyl 5-tert-butyl-1H-imidazole-4-carboxylate CAS No. 51721-21-2

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

Cat. No.: B1321197
CAS No.: 51721-21-2
M. Wt: 196.25 g/mol
InChI Key: ZWLWFCKNFSOIEA-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl ester group at the 4-position and a tert-butyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine and a carboxylic acid derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

    Ethyl imidazole-4-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and applications.

    5-tert-butyl-1H-imidazole-4-carboxylic acid: The carboxylic acid group can participate in different reactions compared to the ester group.

    Methyl 5-tert-butyl-1H-imidazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness: this compound is unique due to the combination of the ethyl ester and tert-butyl groups, which confer specific chemical and physical properties. These properties make it suitable for a range of applications in different fields .

Properties

IUPAC Name

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-8(10(2,3)4)12-6-11-7/h6H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLWFCKNFSOIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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